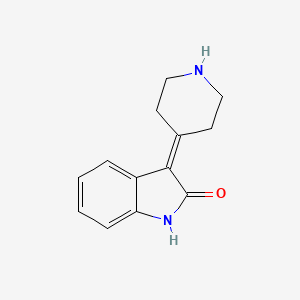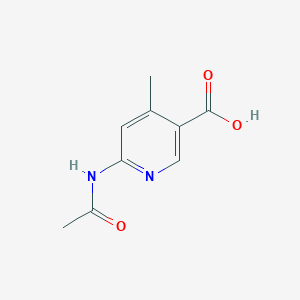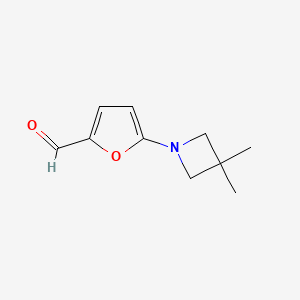
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,3-dimethylazetidin-1-yl group and an aldehyde group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the aldehyde group on the furan ring . Another method includes the protection of the aldehyde group followed by deprotonation and quenching with deuterated water . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives.
Scientific Research Applications
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring and the aldehyde group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde include:
4-(furan-2-yl)-3,3-dimethylazetidin-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-furoic acid: This is a simpler furan derivative with a carboxylic acid group.
Furfural: This compound has an aldehyde group on the furan ring but lacks the azetidinyl substitution. The uniqueness of this compound lies in its combination of the furan ring, azetidinyl group, and aldehyde group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(3,3-dimethylazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-10(2)6-11(7-10)9-4-3-8(5-12)13-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
WUZGULVOWGRAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


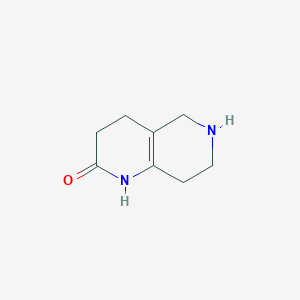
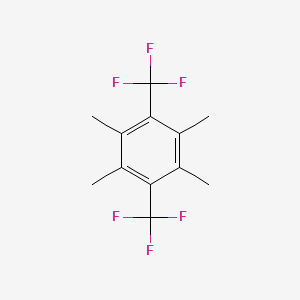
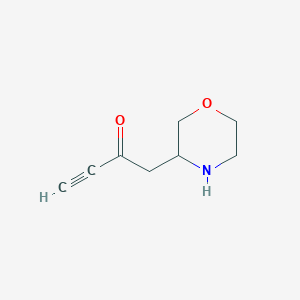


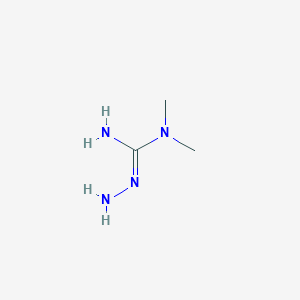
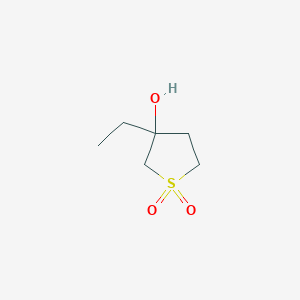
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
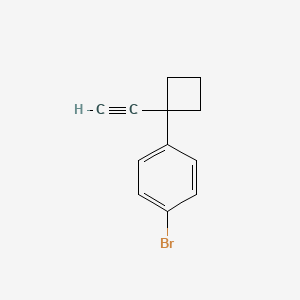
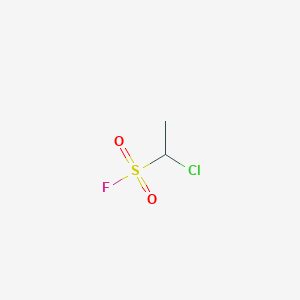
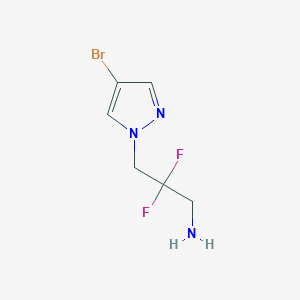
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
